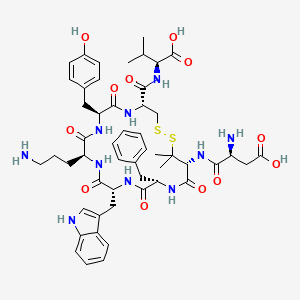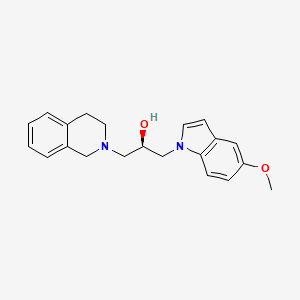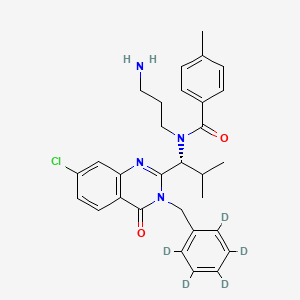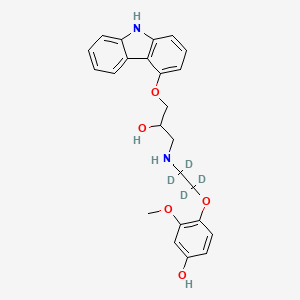
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 is a deuterated labeled version of the metabolite 4-Hydroxyphenyl Carvedilol. This compound is a stable isotope used primarily for research purposes. It is a metabolite of Carvedilol, a beta-blocker used to treat high blood pressure and heart failure. The deuterium labeling in this compound allows for precise quantitation during drug development processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Carvedilol metabolite 4-Hydroxyphenyl Carvedilol. This process is typically carried out in vitro, where deuterium is introduced into the molecular structure through specific chemical reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium into the compound. The production is carried out under controlled conditions to maintain the purity and stability of the final product .
化学反应分析
Types of Reactions
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the original compound. These products are often used in further research to study the pharmacokinetics and pharmacodynamics of Carvedilol and its metabolites .
科学研究应用
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 has several scientific research applications, including:
Chemistry: Used as a tracer for quantitation during drug development processes.
Biology: Helps in studying the metabolic pathways of Carvedilol.
Medicine: Assists in understanding the pharmacokinetics and pharmacodynamics of Carvedilol.
Industry: Used in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 involves its interaction with beta-adrenergic receptors. As a metabolite of Carvedilol, it retains the ability to block beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions .
相似化合物的比较
Similar Compounds
4-Hydroxyphenyl Carvedilol: The non-deuterated version of the compound.
Carvedilol: The parent compound from which the metabolite is derived.
Other beta-blockers: Compounds like Metoprolol and Atenolol that also block beta-adrenergic receptors.
Uniqueness
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation during research. This makes it a valuable tool in drug development and pharmacokinetic studies .
属性
分子式 |
C24H26N2O5 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-1,1,2,2-tetradeuterioethoxy]-3-methoxyphenol |
InChI |
InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i11D2,12D2 |
InChI 键 |
ZCJHEORDHXCJNB-AREBVXNXSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)O)OC)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
规范 SMILES |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


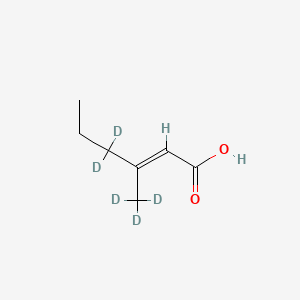
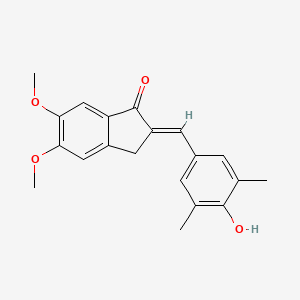
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)
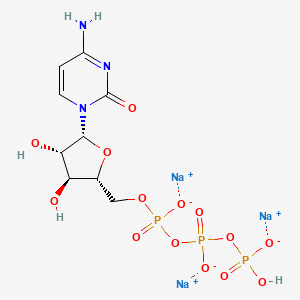
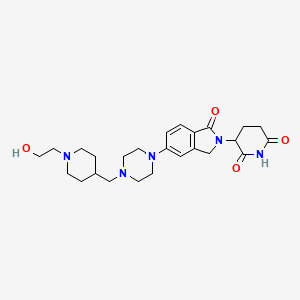
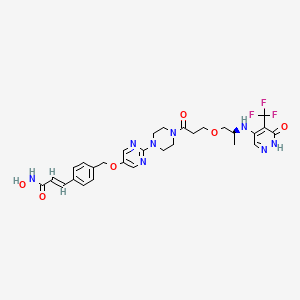
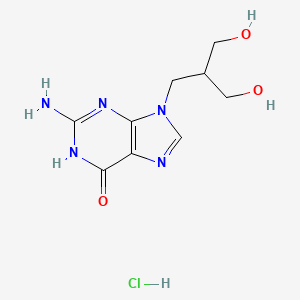
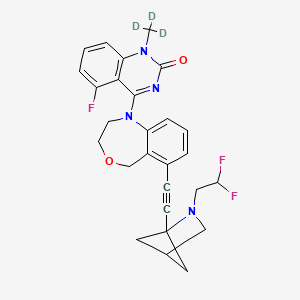
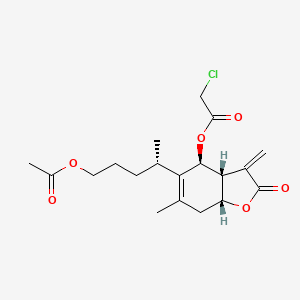
![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
